N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
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Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H21NO3S3 and its molecular weight is 371.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anticonvulsant Activities
Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer and anticonvulsant properties. For instance, certain azoles incorporating a sulfonamide moiety showed promising anticonvulsant activity, with some compounds providing significant protection against induced convulsions (Farag et al., 2012). Additionally, novel thiophene derivatives with various moieties, including sulfonamide, were prepared and evaluated for their anticancer activity, showing cytotoxic activities against human breast cancer cell lines (Ghorab et al., 2014).
Enzyme Inhibition
Sulfonamide compounds have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and cancer. For example, some sulfonamides showed potent inhibition of carbonic anhydrase isoenzymes, suggesting their usefulness in developing therapeutic agents (Alım et al., 2020).
Anti-inflammatory and Analgesic Properties
Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory and analgesic effects. Such compounds may offer new therapeutic options for treating inflammation and pain while minimizing adverse side effects. For instance, celecoxib derivatives, containing a sulfonamide group, were investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities, demonstrating significant potential as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Activity
Sulfonamide-based compounds have been explored for their antimicrobial properties, including antibacterial and antifungal activities. This research avenue holds promise for developing new antimicrobials to combat resistant bacterial and fungal strains. For example, sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for their antibacterial and antifungal activities, showcasing moderate to significant effectiveness against various strains (Chohan & Shad, 2011).
Molecular Modeling and Drug Development
The synthesis and characterization of sulfonamide derivatives have been complemented by molecular modeling studies to better understand their interaction with biological targets and to aid in the design of more effective drugs. These studies provide valuable insights into the molecular basis of the compounds' activities and help in optimizing their properties for specific therapeutic applications (Mahmood et al., 2016).
properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c1-12(18)13-6-7-14(22-13)16(8-2-3-9-16)11-17-23(19,20)15-5-4-10-21-15/h4-7,10,12,17-18H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFTJDCNAGKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.